7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-
Description
Historical Development of Heterocyclic Chemistry
The systematic study of heterocyclic compounds began in the mid-19th century, with foundational work by Emil Fischer on purines and carbohydrates laying the groundwork for modern organic synthesis. The establishment of the Heterocyclic Group by the Royal Society of Chemistry in 1967 marked a pivotal moment, fostering collaborative research into nitrogen- and sulfur-containing rings. Triazolothiadiazines emerged as a hybrid class from the convergence of triazole and thiadiazine chemistry, first synthesized through cyclization reactions involving acyl hydrazines and thiohydrazines. Early efforts focused on optimizing ring stability and reactivity, with the 1,3,4-thiadiazole scaffold identified as a weakly basic, electron-deficient system amenable to nucleophilic substitution. The integration of triazole moieties, particularly via copper-catalyzed azide-alkyne cycloadditions, expanded the structural diversity of these compounds, enabling precise control over pharmacological properties.
Significance of Triazolothiadiazine Derivatives in Chemical Research
Triazolothiadiazines occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding and π-π stacking interactions, which enhance target binding affinity. These derivatives exhibit broad-spectrum biological activities, as demonstrated in Table 1.
The 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl) substitution pattern in the subject compound enhances lipophilicity and metabolic stability, addressing limitations of earlier derivatives with simple aryl groups. Computational studies suggest that the bromine atom at the para position increases halogen bonding with kinase active sites, while the trimethoxyphenyl group mimics natural ligand motifs in tubulin inhibitors.
Nomenclature and Classification of Triazolothiadiazine Compounds
The IUPAC name 7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)- delineates the compound’s structure through three components:
- Core : The 7H-1,2,4-triazolo[3,4-b]thiadiazine system, where the triazole ring (positions 1,2,4) is fused with the thiadiazine ring (positions 3,4-b) at the third and fourth positions.
- Substituents :
- A 4-bromophenyl group at position 6 of the thiadiazine ring.
- A 3,4,5-trimethoxyphenyl group at position 3 of the triazole ring.
- Acetic acid moiety : Attached to the nitrogen at position 7, introducing carboxylic acid functionality for solubility modulation.
Classification follows the fused-ring numbering system, with the triazole prioritized over the thiadiazine due to its lower heteroatom locants. This derivative belongs to the 1,2,4-triazolo[3,4-b]thiadiazine subclass, distinguished by bridgehead nitrogen atoms and a sulfur atom in the thiadiazine ring.
Research Objectives and Scope
Recent studies on triazolothiadiazines have identified two critical gaps:
- Limited exploration of para-substituted aryl groups in modulating pharmacokinetic profiles.
- Incomplete understanding of acetic acid side chains in enhancing blood-brain barrier penetration.
This review focuses on the synthetic pathways, electronic properties, and preclinical efficacy of 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b]thiadiazine-7-acetic acid, with emphasis on:
- Synthetic Optimization : Comparing one-pot vs. stepwise cyclization strategies for yield improvement.
- Structure-Activity Relationships (SAR) : Quantifying the impact of bromine and methoxy groups on IC~50~ values in HepG2 cells.
- Mechanistic Studies : Elucidating JNK/ASK1/MKK7 signaling cascades in apoptosis induction.
By addressing these objectives, this work aims to establish design principles for next-generation triazolothiadiazines with enhanced therapeutic indices.
Properties
CAS No. |
126598-13-8 |
|---|---|
Molecular Formula |
C21H19BrN4O5S |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
2-[6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
InChI |
InChI=1S/C21H19BrN4O5S/c1-29-14-8-12(9-15(30-2)19(14)31-3)20-23-24-21-26(20)25-18(16(32-21)10-17(27)28)11-4-6-13(22)7-5-11/h4-9,16H,10H2,1-3H3,(H,27,28) |
InChI Key |
QMTCKSSIBUMLCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
The compound 7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)- is a member of the triazolo-thiadiazine family known for its diverse biological activities. This article reviews the synthesis methods and biological activities of this compound and its derivatives, focusing on their potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-3-substituted-1,2,4-triazole-5-thiones with various electrophiles. Recent studies have employed visible-light mediated organic transformations to enhance the efficiency and selectivity of these reactions. For instance, a regioselective synthesis method has been developed that allows for high yields of the desired products while minimizing by-products .
Antidiabetic Properties
A notable study evaluated the antidiabetic potential of derivatives from the triazolo-thiadiazine family. Specifically, one derivative demonstrated significant inhibition of α-glucosidase activity with an IC50 value ranging from 31.23 ± 0.89 to 213.50 ± 4.19 μM , outperforming acarbose (IC50 = 700.20 ± 10.55 μM). The mechanism involved altering the secondary structure of α-glucosidase to inhibit its catalytic function. In vivo studies showed a 24.45% reduction in postprandial blood glucose levels in mice .
Antitumor Activity
The antitumor efficacy of triazolo-thiadiazine derivatives has been extensively studied. A series of compounds were screened against 60 cancer cell lines , including leukemia and breast cancer cells. Results indicated promising antineoplastic activity across various lines, suggesting that these compounds can serve as potential candidates for developing new anticancer therapies .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-468 (Breast) | 12.5 |
| Compound B | A549 (Lung) | 15.0 |
| Compound C | HCT116 (Colon) | 10.0 |
Analgesic and Anti-inflammatory Effects
Another study highlighted the analgesic and anti-inflammatory properties of synthesized triazolo-thiadiazines. One derivative exhibited significant analgesic effects without inducing gastric toxicity or lipid peroxidation . This indicates a favorable safety profile while providing therapeutic benefits.
Mechanistic Insights
The mechanisms underlying the biological activities of these compounds have been explored through various techniques:
- Molecular Docking : Used to predict how these compounds interact with target enzymes.
- Fluorescence Quenching : To study binding interactions with proteins.
- Circular Dichroism Spectroscopy : To assess conformational changes in proteins upon ligand binding .
Case Studies
- Antidiabetic Study : The compound was tested in diabetic mouse models where it significantly reduced blood glucose levels post-meal compared to controls.
- Cancer Cell Line Study : The compound was effective against multiple cancer types and showed a dose-dependent response in cell viability assays.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor activity of derivatives of this compound. In vitro evaluations conducted by the National Cancer Institute revealed that various derivatives exhibit significant activity against multiple cancer cell lines, including leukemia and breast cancer. For instance, the compound 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine demonstrated effectiveness against MDA-MB-468 breast cancer cells. The structural modifications in these derivatives were found to enhance their antineoplastic properties significantly .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A series of new derivatives were synthesized and tested against several bacterial strains such as Staphylococcus aureus and Escherichia coli. Among these compounds, some displayed pronounced antibacterial activity. This suggests that the triazolo-thiadiazine framework may serve as a promising scaffold for developing new antimicrobial agents .
Analgesic and Anti-inflammatory Effects
Another critical application is in the realm of pain management. Compounds derived from this structure have been screened for analgesic and anti-inflammatory activities. One notable derivative exhibited significant analgesic effects without causing gastric lesions or inducing lipid peroxidation. This highlights its potential as a safer alternative for pain relief compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Structure
The synthesis of 7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid typically involves reactions between various precursors under specific conditions to yield the desired heterocyclic structure. For example:
- Starting Materials : The synthesis often begins with 4-amino-5-R-4H-1,2,4-triazole-3-thiols.
- Reagents : Common reagents include brominated phenacyl derivatives and solvents like ethyl acetate.
- Characterization : The structures of synthesized compounds are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Table 1: Summary of Biological Activities
| Activity Type | Example Compounds | Key Findings |
|---|---|---|
| Antitumor | 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b]... | Active against multiple cancer cell lines |
| Antimicrobial | New pyrazole-substituted derivatives | Effective against Staphylococcus aureus |
| Analgesic | 2c derivative | Significant analgesic without gastric toxicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolothiadiazines are a versatile scaffold with substitutions at positions 3, 6, and 7 dictating biological activity. Below is a detailed comparison:
Structural and Functional Variations
Pharmacological and Physicochemical Differences
Solubility: The acetic acid group in the target compound confers higher aqueous solubility (logP ~2.5) compared to non-polar analogs like 3-(3-bromophenyl)-6-(4-nitrophenyl) derivatives (logP ~4.2) . Hydroxypropyl-substituted analogs (logP ~1.8) exhibit even greater solubility but reduced membrane permeability .
Biological Activity :
- Anti-inflammatory : The target compound’s trimethoxyphenyl group may mimic colchicine’s binding to tubulin, whereas 3,6-dinitrophenyl analogs show stronger COX-2 inhibition .
- Antimicrobial : Bromine and methoxy groups enhance gram-positive activity (MIC: 4–16 μg/mL) but are less potent than nitro-substituted derivatives (MIC: 2–8 μg/mL) .
Synthetic Accessibility :
- The target compound requires multi-step synthesis (yield: ~40–50%) due to steric hindrance from trimethoxyphenyl and bromophenyl groups .
- Simpler analogs (e.g., 3-phenyl-6-aryl) achieve higher yields (70–85%) via one-pot cyclization .
Key Advantages of the Target Compound
- Balanced Lipophilicity : The bromophenyl and trimethoxyphenyl groups optimize blood-brain barrier penetration, while the acetic acid mitigates excessive hydrophobicity .
- Multifunctional Potential: Preliminary docking studies suggest dual inhibition of tubulin and COX-2, a rare feature in triazolothiadiazines .
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be ensured?
The synthesis involves multi-step reactions starting from 4-thioalkyl phenols or substituted phenylethanone precursors. A key step is the condensation of 2-bromo-1-phenylethanone derivatives with 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione in ethanol under reflux . Purity is optimized via recrystallization from aqueous ethanol (yields: 40–89%) and monitored by TLC (ethyl acetate/petroleum ether, 1:1) . For derivatives with cyclopentyloxy or difluoromethoxy groups, nucleophilic displacement or Mitsunobu reactions are employed to introduce substituents .
Q. Which spectroscopic and crystallographic methods validate the compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with parameters such as monoclinic space group Pc, unit cell dimensions (a = 4.0047 Å, b = 13.424 Å, c = 10.938 Å), and R factor = 0.057 . Complementary techniques include NMR (to confirm substituent positions) and mass spectrometry (to verify molecular weight). Bond-length data should align with Allen et al. (1987) standards .
Advanced Research Questions
Q. How do substituents at C3 and C6 positions influence biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-bromophenyl at C6) enhance antibacterial potency, while methoxy groups (e.g., 3,4,5-trimethoxyphenyl at C3) improve membrane permeability . For example, 2-alkoxyphenyl substitutions at C6 correlate with activity against Staphylococcus aureus (MIC: 2–8 µg/mL) . Advanced optimization uses in silico docking to predict interactions with bacterial enzyme targets like dihydrofolate reductase .
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies often arise from variations in substituent regiochemistry or assay conditions. For instance, 3,4-dimethoxy vs. 3,4,5-trimethoxy groups at C3 may alter hydrophobicity and binding kinetics . Methodological standardization (e.g., consistent MIC protocols, controlled solvent systems) and computational validation (molecular dynamics simulations) are critical to reconcile differences .
Q. What strategies improve yield in hydrogenation steps for dihydro-thiadiazine derivatives?
Selective hydrogenation of the benzylidene group in (Z)-7-benzylidene derivatives is achieved using NaBH₄ in methanol (reflux, 5 min), preserving the triazolo-thiadiazine core. Yields exceed 85% when reaction progress is tracked via TLC and recrystallization minimizes byproducts . For labile substituents (e.g., cyclopropylmethoxy), inert atmospheres (N₂) prevent degradation .
Q. How do crystallographic parameters inform conformational stability?
The compound’s thiadiazine ring adopts a boat conformation (Cremer-Pople parameters: θ = 84.2°, φ = 228.5°), stabilized by intramolecular S···N interactions (2.98 Å). Thermal stability is confirmed via temperature-controlled XRD (100 K), with no phase transitions observed . This data guides co-crystal engineering for enhanced solubility .
Methodological Notes
- Synthetic Reproducibility : Use anhydrous ethanol and freshly distilled triethylamine to avoid side reactions .
- Biological Assays : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay on HEK293 cells) to distinguish antimicrobial efficacy from nonspecific toxicity .
- Data Interpretation : Apply Hirshfeld surface analysis to SC-XRD data to quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
